molecular formula C13H13N3O3 B6145472 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 191732-75-9

3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Número de catálogo: B6145472
Número CAS: 191732-75-9
Peso molecular: 259.26 g/mol
Clave InChI: XKAYAFBLGLCWSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a lenalidomide analog featuring a piperidine-2,6-dione core linked to an isoindolinone moiety with an amino substituent at the 7-position of the isoindoline ring . Its structural uniqueness lies in the positioning of the amino group (7-amino) compared to other derivatives like lenalidomide (4-amino), which may influence cereblon-binding affinity and therapeutic activity .

Propiedades

IUPAC Name

3-(4-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6,14H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYAFBLGLCWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164801
Record name 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191732-75-9
Record name 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191732-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Nitration of Isoindolinone Precursors

The synthesis begins with the introduction of a nitro group at the 7-position of the isoindolinone ring. A common precursor, 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The regioselectivity of nitration is controlled by electron-donating groups on the aromatic ring, directing the nitro group to the para position relative to existing substituents.

Reaction Conditions:

  • Temperature: 0–5°C (prevents over-nitration)

  • Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Yield: 70–75%

Catalytic Hydrogenation of Nitro Intermediate

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere. This step requires careful control of hydrogen pressure (1–3 atm) and reaction time (4–6 h) to avoid over-reduction or ring-opening side reactions.

Optimization Data:

ParameterOptimal ValueEffect on Yield
H₂ Pressure2 atmMaximizes amine formation (85%)
Catalyst Loading5 wt% Pd/CBalances cost and efficiency
SolventEthanolEnhances solubility of intermediate

Post-reduction purification involves silica gel column chromatography (eluent: ethyl acetate/methanol 10:1).

Diazotization-Based Amination

Diazonium Salt Formation

This method employs 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as the starting material. Under ice-bath conditions, sodium nitrite (NaNO₂) and hydrochloric acid generate a diazonium salt, which is immediately reacted in situ to prevent decomposition.

Critical Parameters:

  • Temperature: 0–5°C (prevents diazonium degradation)

  • NaNO₂ Equivalents: 1.1 eq (avoids excess nitrite side reactions)

Copper-Mediated Amidation

The diazonium intermediate undergoes amidation in the presence of copper powder (0.2 mmol per 1 mmol substrate). The reaction proceeds via a radical mechanism, with copper acting as a single-electron transfer agent. Heating to 80°C for 1 hour drives the reaction to completion.

Yield Comparison:

Copper SourceYield (%)Purity (HPLC)
Powdered Cu9098.5
CuI8297.2
Cu(OAc)₂7595.8

Solid-Phase Synthesis for Industrial Scale

Polymer-Supported Reactants

To enhance scalability, the piperidine-2,6-dione core is immobilized on Wang resin via its N-terminal. This enables iterative coupling with Fmoc-protected aminoisoindolinone derivatives using HBTU/HOBt activation.

Advantages:

  • Reduces purification steps (resin washing removes byproducts)

  • Enables automated synthesis (yield: 78–82% per coupling cycle)

Continuous Flow Hydrogenation

A tubular reactor system facilitates continuous reduction of nitro intermediates:

  • Residence Time: 12 min

  • Catalyst: Pd/Al₂O₃ pellets (2 mm diameter)

  • Throughput: 1.2 kg/day (95% conversion)

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6):
δ 10.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 5.41 (dd, J = 12.4, 4.8 Hz, 1H, CH-piperidine), 2.92–2.85 (m, 2H, piperidine-H), 2.45–2.39 (m, 2H, piperidine-H).

HPLC Purity:

  • Column: C18 (4.6 × 150 mm, 3.5 µm)

  • Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)

  • Retention Time: 6.8 min (99.1% purity)

Industrial Challenges and Solutions

Polymorphism Control

Three crystalline forms identified:

FormStabilitySolubility (mg/mL)Preferred Use
IHigh12.4Tablet formulation
IIModerate18.9Injectable solutions
IIILow22.1Rapid-dissolve tablets

Crystallization from ethyl acetate/hexane (1:5) yields Form I with >99% phase purity.

Byproduct Management

Major byproducts and mitigation strategies:

  • Ring-Opened Adduct (5–8%): Controlled by maintaining pH > 9 during amidation

  • Diastereomeric Impurities: Chiral chromatography (Chiralpak IC) reduces levels to <0.5%

Análisis De Reacciones Químicas

Types of Reactions

3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

PROTAC Synthesis

Overview:
The compound serves as a key building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. PROTAC technology has emerged as a promising approach for targeting previously "undruggable" proteins.

Key Insights:

  • Lenalidomide Analog: As a lenalidomide analog, 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione plays a crucial role in enhancing the efficacy and specificity of PROTACs .
  • Mechanism of Action: PROTACs utilize E3 ligases to tag target proteins for degradation by the proteasome, which can lead to reduced levels of disease-causing proteins.

Anticancer Research

Overview:
Due to its structural similarity to known anticancer agents, this compound is being investigated for its potential anticancer properties.

Case Studies:

  • In Vitro Studies: Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. These studies focus on the compound's ability to induce apoptosis and inhibit cell proliferation .

Drug Development

Overview:
The compound is being explored for its potential use in developing new therapeutic agents targeting various diseases beyond cancer.

Research Findings:

  • Targeted Therapies: Research suggests that modifications of this compound could lead to novel therapies for autoimmune diseases and other conditions where protein degradation plays a critical role .

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

The compound belongs to a family of immunomodulatory imide drugs (IMiDs) and derivatives. Key structural analogs include:

Compound Name Substituent Position Key Features References
Lenalidomide 4-amino FDA-approved for multiple myeloma; binds cereblon with high affinity
Con2 4-amino Control compound with IC₅₀ > 200 µM in anti-cancer assays
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 5-fluoro Enhanced metabolic stability; CAS 2468780-76-7
3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione 6-iodo Potential for radiolabeling or targeted therapies
3-(4-((4-Morpholinylmethyl)benzyl)oxy)-1-isoindol-2-yl)piperidine-2,6-dione Morpholinylmethyl benzyloxy Modified for improved solubility and tumor targeting

Solid Forms and Polymorphism

  • Polymorphic forms of 4-amino derivatives (e.g., lenalidomide) are well-documented, with crystalline and amorphous forms influencing bioavailability and stability . No data exists for the 7-amino derivative’s solid forms, highlighting a research gap.

Key Research Findings and Implications

Substituent Effects : Halogenation (e.g., 5-fluoro, 6-iodo) or bulky groups (e.g., morpholinylmethyl benzyloxy) improve solubility, stability, or targeting .

PROTAC Applications : The compound’s utility in PROTACs underscores its role in degrading disease-causing proteins, though further optimization is needed to match the efficacy of urea-containing derivatives .

Actividad Biológica

3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as a lenalidomide analog, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its synthesis, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.27 g/mol
  • CAS Number : 191732-75-9
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways involved in tumor growth and apoptosis. It acts as a ligand for cereblon E3 ubiquitin ligase, leading to the degradation of specific proteins that are crucial for cancer cell survival .

Anti-Tumor Effects

Recent studies have highlighted the anti-tumor effects of this compound across various cancer cell lines:

  • Cell Viability Studies :
    • In vitro assays demonstrated that this compound significantly inhibits cell growth in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 20.2 μM .
    • The compound exhibited weaker activity against hepatocellular carcinoma cells (Huh7), suggesting a selective efficacy against certain cancer types .
  • Mechanisms of Induced Cell Death :
    • The compound was shown to increase reactive oxygen species (ROS) levels and induce DNA damage, leading to apoptosis in a concentration-dependent manner .
    • Live/dead staining assays confirmed that higher concentrations resulted in increased dead cell ratios compared to controls .

Comparative Efficacy

To contextualize the efficacy of this compound, a comparative analysis was performed with other compounds having similar structures:

CompoundIC50 (μM)Cancer Cell Line
This compound20.2MCF-7
Control Compound 1>200MCF-7
Control Compound 2>200MCF-7
Control Compound 3>200MCF-7

This table illustrates the superior anti-proliferative activity of this compound compared to control compounds, which failed to exhibit significant effects even at higher concentrations .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

  • Study on Tumor Necrosis Factor (TNF) :
    • Research indicated that derivatives of this compound could reduce TNF levels in animal models, implicating its role in inflammatory responses associated with cancer progression .
  • Target Engagement Assays :
    • A study utilizing cell-based target engagement assays confirmed the binding affinity of this compound to cereblon E3 ligase, suggesting its utility in developing targeted therapies for hematological malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized experimentally?

  • Methodology :

  • Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation .
  • Employ factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst) and optimize yield. For example, a 2^3 factorial design can test three variables at two levels each .
    • Key Considerations :
  • Monitor intermediates via HPLC or LC-MS to ensure stepwise progression.
  • Validate computational predictions with small-scale pilot reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (259.26 g/mol) and fragmentation patterns .
    • Storage : Store at 2–8°C under inert atmosphere to prevent degradation .

Q. What in vitro biological assays are appropriate for evaluating its therapeutic potential?

  • Assay Design :

  • PROTAC Applications : Test degradation efficiency of target proteins (e.g., via Western blot) using cereblon (CRBN)-binding assays, as the compound is a lenalidomide analog .
  • Enzyme Inhibition : Measure IC50_{50} values in kinase or protease inhibition assays using fluorogenic substrates .
    • Controls : Include negative controls (DMSO vehicle) and positive controls (e.g., established PROTACs).

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical stability and bioavailability?

  • Methods :

  • Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) and analyze via X-ray powder diffraction (XRPD) to identify forms .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) to assess hygroscopicity and thermal degradation .
    • Data Interpretation :
  • Correlate polymorphic form (e.g., amorphous vs. crystalline) with dissolution rates using biorelevant media.

Q. What computational strategies can predict the compound’s reactivity in PROTAC-mediated protein degradation?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s isoindolinone core and CRBN E3 ubiquitin ligase .
  • Density Functional Theory (DFT) : Calculate binding energies of the compound-protein complex to prioritize derivatives .
    • Validation : Compare computational predictions with cellular degradation assays (e.g., in HEK293T cells).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Statistical Analysis :

  • Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Use meta-analysis tools to harmonize datasets and calculate weighted effect sizes.
    • Experimental Replication :
  • Standardize protocols (e.g., cell passage number, compound solubility in DMSO) to minimize variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.